3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride
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Overview
Description
“3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride” is a chemical compound with the CAS Number: 2260935-67-7 . It has a molecular weight of 203.71 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of spirocyclic compounds based on 8-azaspiro[5.6]dodec-10-ene has been described in the literature . Diastereomerically pure pyrrole derivatives were prepared from the spirocyclic 1,2,3-triazole using a coupling reaction .Molecular Structure Analysis
The InChI code for “3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride” is 1S/C10H17NO.ClH/c1-2-6-11-9-10 (3-1)4-7-12-8-5-10;/h1-2,11H,3-9H2;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride” are not detailed in the search results, the compound’s involvement in the synthesis of diastereomerically pure pyrrole derivatives is noted .Physical And Chemical Properties Analysis
“3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 203.71 .Scientific Research Applications
- Application : Researchers have explored its use as a building block for synthesizing other spirocyclic molecules. For example, a study describes the synthesis of diastereomerically pure pyrrole derivatives from the spirocyclic 1,2,3-triazole using coupling reactions.
Spirocyclic Synthesis
For more technical details, you can find the MSDS and related information here . Additionally, Benchchem offers qualified products for CAS No. 2260935-67-7, so you might want to inquire with them.
Safety and Hazards
properties
IUPAC Name |
3-oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-6-11-9-10(3-1)4-7-12-8-5-10;/h1-2,11H,3-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLEUYQEQTZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC=CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-8-azaspiro[5.6]dodec-10-ene hydrochloride |
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